Rac 421-II
Description
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Properties
CAS No. |
74246-77-8 |
|---|---|
Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1'-[3-(ethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-2-19-11-6-12-20-16(21)13-18(17(20)22)10-5-8-14-7-3-4-9-15(14)18;/h3-4,7,9,19H,2,5-6,8,10-13H2,1H3;1H |
InChI Key |
YLPPRJJIVGEERT-UHFFFAOYSA-N |
SMILES |
CCNCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Canonical SMILES |
CCNCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Synonyms |
RAC 421-I RAC 421-II RAC-421-I RAC-421-II |
Origin of Product |
United States |
Q & A
How to formulate a focused research question for studying Rac 421-II's physicochemical properties?
A strong research question should be precise, theory-grounded, and address gaps in existing literature. Begin by narrowing the scope (e.g., "How does temperature variation affect this compound's crystallinity?"). Use theoretical frameworks (e.g., thermodynamics) and align with methodologies like X-ray diffraction or calorimetry. Avoid broad questions like "What are this compound's properties?" .
Q. What experimental design principles apply to synthesizing this compound?
Define clear objectives (e.g., yield optimization, purity thresholds) and variables (e.g., reaction time, catalysts). Use control groups to isolate variables and ensure reproducibility. Document protocols using standardized formats (e.g., IUPAC guidelines) and validate methods against peer-reviewed studies .
Q. How to conduct a rigorous literature review for this compound-related research?
Prioritize primary sources (e.g., journals, patents) over secondary summaries. Use databases like SciFinder or PubMed with Boolean operators (e.g., "this compound AND synthesis"). Critically evaluate sources for bias, reproducibility, and alignment with your hypothesis .
Q. What data collection methods are suitable for analyzing this compound's stability under varying pH conditions?
Combine quantitative methods (e.g., HPLC for degradation products) with qualitative techniques (e.g., FTIR for structural changes). Use triplicate measurements to ensure statistical significance and document calibration procedures for instruments .
Q. How to develop testable hypotheses for this compound's biological activity?
Base hypotheses on mechanistic theories (e.g., receptor-binding models). For example: "this compound inhibits Enzyme X via competitive binding, reducing substrate conversion by ≥30%." Use dose-response assays and negative/positive controls to validate .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported solubility data across studies?
Conduct meta-analysis to identify methodological disparities (e.g., solvent purity, temperature control). Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to assess variability. Publish null results to clarify inconsistencies .
Q. What strategies optimize this compound's synthesis scalability without compromising purity?
Use design-of-experiment (DoE) approaches to model interactions between variables (e.g., pressure, stoichiometry). Employ process analytical technology (PAT) for real-time monitoring and green chemistry principles to minimize waste .
Q. How to integrate computational modeling with experimental data for this compound's molecular interactions?
Combine molecular dynamics simulations (e.g., using Gaussian or GROMACS) with empirical data (e.g., NMR chemical shifts). Validate models via sensitivity analysis and cross-reference with crystallographic data .
Q. What interdisciplinary approaches enhance understanding of this compound's environmental impact?
Collaborate with ecotoxicology teams to design microcosm studies assessing biodegradation pathways. Use LC-MS/MS for trace detection and geospatial modeling to predict dispersion patterns .
Q. How to address ethical considerations in this compound's preclinical trials?
Follow institutional review board (IRB) protocols for animal/human cell studies. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Methodological Notes
- Data Presentation : Use tables to compare synthesis yields (e.g., Table 1: "Effect of Catalyst on this compound Yield") and figures for spectral data. Follow journal guidelines for supplementary materials (e.g., raw NMR files in .zip format) .
- Contradiction Analysis : Apply Toulmin’s argumentation model to evaluate conflicting claims, emphasizing evidence quality over quantity .
- Ethical Compliance : Cite IRB approval codes and data-sharing repositories (e.g., Zenodo) in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
